Isosecotanapartholide

Description

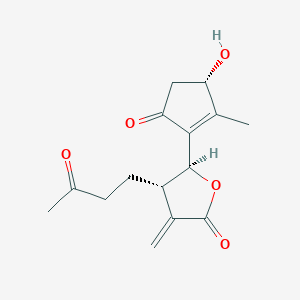

Structure

3D Structure

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(4S,5S)-5-[(3S)-3-hydroxy-2-methyl-5-oxocyclopenten-1-yl]-3-methylidene-4-(3-oxobutyl)oxolan-2-one |

InChI |

InChI=1S/C15H18O5/c1-7(16)4-5-10-8(2)15(19)20-14(10)13-9(3)11(17)6-12(13)18/h10-11,14,17H,2,4-6H2,1,3H3/t10-,11-,14-/m0/s1 |

InChI Key |

XXYRTFCLQHKIDU-MJVIPROJSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1O)[C@@H]2[C@H](C(=C)C(=O)O2)CCC(=O)C |

Canonical SMILES |

CC1=C(C(=O)CC1O)C2C(C(=C)C(=O)O2)CCC(=O)C |

Origin of Product |

United States |

Origin and Isolation Methodologies

Botanical Sources and Geographic Distribution

Isosecotanapartholide has been identified and isolated from several species within the Asteraceae family, particularly from the genera Artemisia and Achillea. The distribution of these plants spans various continents, reflecting a diversity of traditional medicinal uses.

Artemisia princeps Pampanini, a herbaceous plant, is a known source of this compound. spandidos-publications.comresearchgate.netbiocrick.comscilit.com This plant is widely utilized in traditional medicine across Asia. spandidos-publications.com

This compound has been consistently reported and isolated from Artemisia rutifolia. spandidos-publications.comnih.gov This species has a wide geographic distribution, primarily in Asia.

Geographic Distribution of Artemisia rutifolia

| Region/Country | Specific Area |

|---|---|

| China | Inner Mongolia, Qinghai, Tibet, Xinjiang |

| Himalayas | East Himalaya, West Himalaya, Nepal |

| Pakistan | - |

| Russia | Altay, Buryatiya, Krasnoyarsk, Tuva |

Data sourced from plantaedb.com

Belonging to the Compositae family, Artemisia iwayomogi is another confirmed botanical source of this compound. spandidos-publications.comnih.govnih.govebi.ac.uk

Achillea falcata, a medicinal plant native to the Middle East, is a rich source of various sesquiterpene lactones, including this compound. biocrick.comnih.govmdpi.com

Also known as common mugwort, Artemisia vulgaris L. has been identified as a source of this compound. researchgate.netnih.govresearchgate.net This plant is native to temperate regions of Europe, Asia, and Northern Africa, as well as Alaska. researchgate.net

Extraction and Purification Techniques for this compound Isolation

The isolation of this compound from plant matter involves multi-step extraction and chromatographic techniques to achieve a high degree of purity. The specific methods can vary depending on the plant source.

From Artemisia princeps Pampanini: A common procedure begins with an ethanol (B145695) extract of the plant material. spandidos-publications.com This crude extract is then suspended in water and partitioned with ethyl acetate (B1210297). The resulting ethyl acetate soluble fraction, which contains the compound of interest, is concentrated and subjected to further purification. spandidos-publications.com This typically involves silica (B1680970) column chromatography, where a gradient elution system (e.g., methanol (B129727) in dichloromethane) is used to separate different components. spandidos-publications.com The final purification step often employs high-performance liquid chromatography (HPLC), utilizing columns like a Shim-Pack Prep-ODS with a mobile phase such as a methanol-water solution to yield pure this compound. spandidos-publications.com

From Achillea falcata: For Achillea falcata, the process starts with soaking the aerial parts of the plant in methanol. nih.gov The crude methanolic extract is then concentrated, acidified (e.g., to pH 2 with sulfuric acid), and subjected to liquid-liquid extraction using a chloroform-water mixture. The organic (chloroform) layer is collected and evaporated. nih.gov This residue is then loaded onto a silica gel column for fractionation, using a gradient elution system of chloroform (B151607) and acetone. nih.gov The fractions containing this compound are then pooled and purified to homogeneity using preparative HPLC. nih.gov

Summary of Isolation Techniques

| Step | Technique | Reagents/Solvents | Source Plant Example | Reference |

|---|---|---|---|---|

| 1. Initial Extraction | Maceration/Soaking | Ethanol or Methanol | A. princeps, A. falcata | spandidos-publications.comnih.gov |

| 2. Solvent Partitioning | Liquid-Liquid Extraction | Ethyl Acetate/Water or Chloroform/Water | A. princeps, A. falcata | spandidos-publications.comnih.gov |

| 3. Column Chromatography | Silica Gel Column Chromatography | Gradient elution (e.g., Dichloromethane/Methanol, Chloroform/Acetone) | A. princeps, A. falcata | spandidos-publications.comnih.gov |

| 4. Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | C18 column with Methanol/Water mobile phase | A. princeps, A. falcata | spandidos-publications.comnih.gov |

Solvent-Based Extraction Approaches

The initial step in isolating this compound from plant material is solvent-based extraction. A common method involves soaking the dried and powdered aerial parts of the plant in an organic solvent. For instance, dried Artemisia princeps Pampanini (5 kg) is extracted with 95% ethanol for several days at room temperature. spandidos-publications.com Similarly, methanol has been used to extract compounds from Achillea falcata. researchgate.net

Following the initial extraction, the crude extract is subjected to solvent partitioning to separate compounds based on their polarity. The ethanol extract of Artemisia princeps Pampanini, for example, is suspended in water and then partitioned with ethyl acetate. spandidos-publications.com This yields an ethyl acetate soluble layer that is enriched with compounds like this compound. spandidos-publications.com In some protocols, an acid-base extraction procedure is employed on the crude methanol extract to specifically obtain a fraction rich in sesquiterpene lactones. semanticscholar.orgresearchgate.net This fraction is often labeled based on the extraction sequence, such as "I.2". semanticscholar.org

Chromatographic Separation Methodologies

Following solvent extraction and partitioning, chromatographic methods are essential for the separation and purification of this compound from the complex mixture of phytochemicals.

Initially, open column chromatography is often utilized. The concentrated, active fraction (e.g., the ethyl acetate soluble layer) is loaded onto a silica gel column. spandidos-publications.com A gradient elution system, which involves gradually changing the solvent polarity, is then used to separate the components. A typical solvent gradient might consist of increasing concentrations of methanol in dichloromethane, with ratios changing from 80:1 to 1:1. spandidos-publications.com This process yields several sub-fractions, with the active compound concentrated in one or more of these. spandidos-publications.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and analysis of this compound from the enriched sub-fractions. spandidos-publications.comresearchgate.net It offers high resolution and sensitivity, allowing for the isolation of the compound in high purity (>98%). biocrick.com

Studies have detailed the specific HPLC systems and conditions used for this purpose. spandidos-publications.com A modular system equipped with a C-18 column is frequently employed for the separation. spandidos-publications.com The precise conditions can be optimized to achieve efficient separation, as detailed in the table below.

Table 2: Example of HPLC Conditions for this compound Isolation

| Parameter | Specification |

|---|---|

| HPLC System | Shimadzu LC-20A System spandidos-publications.com |

| Column | Capcell Pak C-18 (250×4.6 mm, 5 µm) spandidos-publications.com |

| Column Temperature | 30°C spandidos-publications.com |

| Mobile Phase | Isocratic elution with a methanol (15%) mixture spandidos-publications.com |

| Flow Rate | 1.0 ml/min spandidos-publications.com |

| Injection Volume | 20 µl spandidos-publications.com |

| Detection | UV at 220 nm spandidos-publications.comresearchgate.net |

The peak corresponding to this compound in the resulting chromatogram can then be collected for further analysis and characterization. spandidos-publications.comresearchgate.net

Bioassay-guided fractionation is a powerful strategy used to systematically isolate bioactive compounds from a natural source. mdpi.commdpi.com This approach involves a stepwise separation of the crude extract, where each resulting fraction is tested for a specific biological activity. The active fractions are then selected for further separation until a pure, active compound is isolated. mdpi.com

This methodology has been successfully applied to isolate this compound from Achillea falcata. biocrick.comsemanticscholar.orgmdpi.com The process was guided by the cytotoxic activity of the fractions against the HCT-116 human colorectal cancer cell line. semanticscholar.org

Initial Screening : An extract rich in sesquiterpene lactones (labeled I.2) was first tested against a panel of cancer cell lines and showed significant growth-inhibitory effects. semanticscholar.org

Fractionation and Bioassay : The bioactive I.2 extract was then subjected to solid-liquid chromatography, yielding 15 sub-fractions. semanticscholar.org These were tested for their ability to inhibit the growth of HCT-116 cells. semanticscholar.org

Identification of Active Fractions : Sub-fractions 10–13 were identified as the most potent, causing a 60-70% reduction in cancer cell growth. semanticscholar.org

Isolation of Pure Compound : Further purification of these highly active sub-fractions led to the successful isolation of this compound, along with several other related sesquiterpene lactones. semanticscholar.orgmdpi.com

Table 3: Cytotoxicity of Achillea falcata I.2 Extract Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) ± SE |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | 21.0 ± 2.08 semanticscholar.org |

| HaCaT II4 | Epidermal Squamous Cell Carcinoma | 11.7 ± 0.54 semanticscholar.org |

| HL-60 | Promyelocytic Leukemia | 4.6 ± 0.34 semanticscholar.org |

| Jurkat | T-Lymphoma | 4.0 ± 0.54 semanticscholar.org |

The IC50 value represents the concentration of the extract required to inhibit the growth of 50% of the cancer cells after 24 hours.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1β, 2β-epoxy- 3β,4α,10α-trihydroxyguaian- 6α,12-olide |

| 3-beta-methoxy-Isosecotanapartholide |

| 8-hydroxy-3-methoxythis compound |

| Acetonitrile (B52724) |

| Chrysartemin B |

| Dichloromethane |

| Ethanol |

| Ethyl Acetate |

| Eupatilin |

| Jaceosidin |

| This compound |

| Methanol |

| Rupin A |

| Tanaphallin |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed insights into the carbon-hydrogen framework and the relative stereochemistry of chiral centers.

One-dimensional NMR experiments are fundamental for identifying the types and numbers of protons and carbons in a molecule.

The ¹H-NMR spectrum of Isosecotanapartholide reveals key structural features. For instance, characteristic signals include those for terminal olefinic methylene protons, which appear as doublet of doublets, and an olefinic methine proton, which presents as a multiplet. researchgate.net Specific methyl groups also give rise to distinct signals, aiding in the initial characterization of the molecular environment. researchgate.net

The ¹³C-NMR spectrum provides complementary information by identifying all non-equivalent carbon atoms. For this compound, distinct signals are observed for olefinic carbons, including a terminal methylene carbon and a methine carbon. researchgate.net The spectrum also shows a cluster of signals corresponding to various methylene carbons within the structure and a signal for a methyl carbon, which collectively help in piecing together the carbon skeleton. researchgate.net

| Atom Type | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Description |

|---|---|---|---|

| Olefinic Methylene Protons | 4.97 (dd), 4.91 (dd) | - | Terminal =CH₂ group protons |

| Olefinic Methine Proton | 5.80 (m) | - | Olefinic -CH= group proton |

| Methylene Protons | 2.03 (m) | - | Protons adjacent to the olefinic methine |

| Olefinic Methylene Carbon | - | 114.3 | Terminal =CH₂ group carbon |

| Olefinic Methine Carbon | - | 139.5 | Olefinic -CH= group carbon |

| Methylene Carbons | - | 22.9-34.1 | Cluster of CH₂ group carbons |

| Methyl Carbon | - | 14.3 | -CH₃ group carbon |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity and spatial relationships between atoms, which are crucial for assembling the final structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comyoutube.com For this compound, COSY spectra would be used to trace the proton-proton networks within the molecule's rings and side chains, establishing direct neighbor relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. slideshare.netprinceton.edu This allows for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals, mapping out all C-H single bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wordpress.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. wordpress.com This makes it an indispensable tool for determining the relative stereochemistry of chiral centers by observing through-space interactions between protons on different parts of the molecular scaffold. wordpress.com

Mass Spectrometry (MS) in Molecular Formula Determination

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of a unique molecular formula. libretexts.org For this compound, mass spectrometry revealed the molecular ion peak, which corresponds to the intact molecule. researchgate.net The precise mass of this ion allows for the calculation of a specific elemental composition, distinguishing it from other potential formulas with the same nominal mass. libretexts.org The fragmentation pattern observed in the mass spectrum can also provide structural information, serving as a "molecular fingerprint". libretexts.org

Integration of X-ray Crystallography for Absolute Configuration Assignment

While NMR can determine the relative arrangement of atoms, X-ray crystallography is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique requires the compound to be crystallized into a well-ordered single crystal. researchgate.net When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. purechemistry.org

The analysis of this pattern allows for the calculation of a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom. purechemistry.org For chiral molecules, the phenomenon of anomalous dispersion can be used to determine the absolute stereochemistry. researchgate.net The Flack parameter is a critical value derived from the data that indicates whether the determined structure corresponds to the correct enantiomer. nih.gov A value close to zero confirms the assigned absolute configuration with high confidence. nih.gov This method provides the definitive assignment of all stereogenic centers in the molecule. nih.gov

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an invaluable tool for complementing experimental data in the process of structure elucidation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict the electronic structure of molecules. nih.gov In the context of NMR, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a proposed structure with a high degree of accuracy. nih.govresearchgate.net

The process involves first generating a set of possible stereoisomers for this compound. For each isomer, the geometry is optimized to find its lowest energy conformation. Then, the NMR chemical shifts are calculated for these optimized structures. researchgate.net The calculated shifts are then compared against the experimental NMR data. mdpi.com The isomer whose predicted spectrum most closely matches the experimental spectrum is considered the most likely correct structure. This synergy between experimental and computational results provides a powerful method for validating a structural assignment and resolving ambiguities that may arise from spectroscopic data alone. mdpi.com

Statistical Models in Computational Structure Assignment (e.g., DP4)

In the structural elucidation of complex molecules such as this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. However, when multiple diastereomers are possible, assigning the correct relative stereochemistry based on NMR data alone can be challenging. To address this ambiguity, computational methods that compare experimental NMR data with quantum mechanically calculated values for all possible isomers have become a powerful tool.

One of the most prominent statistical models for this purpose is the DP4 probability analysis. researchgate.netconicet.gov.ar DP4 is a Bayesian probability model that aids in the assignment of a single diastereomer's structure by comparing its experimental NMR shifts with the computed NMR shifts of all possible candidate structures. researchgate.netcam.ac.uk The method calculates the probability of each candidate structure being the correct one, providing a quantifiable measure of confidence in the assignment. researchgate.netcam.ac.uk The workflow for a DP4 analysis typically involves the following steps:

Generation of Possible Diastereomers: All potential stereoisomers of the proposed molecular structure are generated in silico.

Conformational Search: For each diastereomer, a thorough conformational search is performed to identify all low-energy conformers.

NMR Chemical Shift Calculation: The NMR chemical shifts (both ¹H and ¹³C) for each conformer are calculated using Density Functional Theory (DFT), often employing the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Boltzmann Averaging: The calculated chemical shifts for each diastereomer are Boltzmann-averaged based on the relative energies of their conformers.

DP4 Probability Calculation: The experimental NMR data is compared against the calculated data for each candidate isomer, and the DP4 probability is calculated to determine the best fit.

A modified and improved version, known as DP4+, has also been developed, which often provides even greater accuracy by incorporating both scaled and unscaled NMR data and employing higher levels of theory for the calculations. conicet.gov.arrsc.org These computational tools are particularly valuable for natural products like sesquiterpene lactones, which are known for their structural diversity and stereochemical complexity. nih.gov The application of DP4 and DP4+ has been instrumental in revising the structures of numerous natural products that were initially misassigned. rsc.org

To illustrate the application of DP4 analysis, the following table presents hypothetical data for the structural elucidation of a sesquiterpene lactone with four possible diastereomers. The experimental ¹³C NMR data would be compared against the calculated data for each isomer, and the DP4 probability would be determined.

| Parameter | Isomer 1 (Calculated) | Isomer 2 (Calculated) | Isomer 3 (Calculated) | Isomer 4 (Calculated) |

|---|---|---|---|---|

| ¹³C MAE (ppm) | 1.85 | 3.21 | 3.55 | 4.10 |

| ¹H MAE (ppm) | 0.15 | 0.28 | 0.31 | 0.35 |

| DP4 Probability (%) | 99.8 | 0.1 | 0.1 | 0.0 |

Micro-Electron Diffraction (MicroED) Analysis for Microcrystalline Samples

While NMR in conjunction with computational methods is powerful for determining relative stereochemistry in solution, single-crystal X-ray diffraction (SXRD) has historically been the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. However, a significant bottleneck for SXRD is the requirement for single crystals of sufficient size and quality, which can be difficult or impossible to obtain for many natural products. hhu.de

Micro-Electron Diffraction (MicroED) has emerged as a revolutionary technique that overcomes this limitation. nih.gov MicroED is a cryo-electron microscopy (cryo-EM) method that can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional X-ray crystallography. nih.gov This makes it an ideal technique for analyzing natural products that are often isolated in small quantities or are reluctant to form large crystals. nih.govfrontiersin.org

The principles of MicroED are similar to X-ray diffraction, but it utilizes a beam of electrons instead of X-rays. univie.ac.at Electrons interact much more strongly with matter, which allows for the use of extremely small crystals. univie.ac.at The MicroED workflow involves:

Sample Preparation: Microcrystalline powder of the analyte is applied to a transmission electron microscopy (TEM) grid, which is then vitrified by plunge-freezing in liquid ethane. nih.gov

Data Collection: The grid is placed in a cryo-TEM, and as the crystal is continuously rotated in the electron beam, a series of electron diffraction patterns are collected as a movie. nih.gov

Data Processing and Structure Solution: The collected diffraction data are processed using standard crystallographic software to determine the unit cell parameters, space group, and ultimately solve and refine the three-dimensional atomic structure. nih.gov

MicroED has been successfully used to determine the structures of a wide range of small molecules, including complex natural products, often from crude powders or mixtures, thereby accelerating the pace of natural product discovery. nih.govspera-pharma.co.jp The technique not only provides the molecular connectivity and stereochemistry but can also determine the absolute configuration of chiral molecules. nih.gov

The following table provides a hypothetical example of the crystallographic data that could be obtained from a MicroED analysis of a compound like this compound.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₂₀O₅ |

| Formula Weight | 280.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 16.872 |

| Volume (ų) | 1471.5 |

| Z | 4 |

| Resolution (Å) | 0.95 |

| R_int | 0.125 |

| Completeness (%) | 98.5 |

Biosynthetic Pathways and Precursor Analysis

Proposed Biosynthetic Origins within Asteraceae Metabolism

The biosynthesis of sesquiterpene lactones (STLs) in the Asteraceae family is a well-studied field, providing a framework for understanding the origins of isosecotanapartholide. tandfonline.comtaylorfrancis.com These pathways begin with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. royalsocietypublishing.orgresearchgate.net

The committed step in STL biosynthesis is the cyclization of the C15 precursor, farnesyl pyrophosphate (FPP), by a sesquiterpene synthase (STS). up.ac.za For the vast majority of STLs, including the guaianolide precursors to this compound, this initial cyclization is catalyzed by germacrene A synthase (GAS) to produce germacrene A. royalsocietypublishing.orgnih.govtandfonline.com

Following the formation of the germacrene A skeleton, a series of oxidative modifications occur. These steps lead to the formation of costunolide (B1669451), a germacranolide that is considered a pivotal intermediate in the biosynthesis of many different STL classes. royalsocietypublishing.orgtaylorfrancis.comup.ac.za From costunolide, further enzymatic rearrangements and oxidations lead to the formation of the guaianolide skeleton. royalsocietypublishing.orgresearchgate.net Xanthanolides, also known as seco-guaianolides, are believed to be formed from a guaianolide precursor through an oxidative cleavage of the guaiane (B1240927) ring system. researchgate.net Therefore, the proposed biosynthetic origin of this compound is the modification of a guaianolide intermediate derived from costunolide, placing it firmly within the established metabolic pathways of the Asteraceae family. researchgate.netresearchgate.net

Enzyme Systems and Key Intermediates Involved in Secotanapartholide Biogenesis

The biogenesis of this compound from the basic precursor FPP involves a cascade of enzymatic reactions. While the specific enzymes responsible for the final steps of forming the seco-guaianolide structure are not yet fully elucidated, the pathway leading to its immediate precursors is well-characterized. researchgate.net

The key enzyme systems belong predominantly to two major classes: sesquiterpene synthases (STS) and cytochrome P450 monooxygenases (CYPs). tandfonline.comroyalsocietypublishing.org In the Asteraceae, the CYPs involved in STL biosynthesis are almost exclusively from the CYP71 family. tandfonline.com

Key Enzyme Systems:

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Germacrene A Synthase | GAS | Cyclization of FPP to (+)-germacrene A. | royalsocietypublishing.orgtandfonline.com |

| Germacrene A Oxidase | GAO | Three-step oxidation of germacrene A to germacrenoic acid. | royalsocietypublishing.orgresearchgate.net |

| Costunolide Synthase | COS | Hydroxylation of germacrenoic acid, leading to spontaneous lactonization to form (+)-costunolide. | royalsocietypublishing.orgresearchgate.net |

| Kauniolide Synthase | KLS | Hydroxylation and rearrangement of costunolide to form kauniolide, a guaianolide precursor. | royalsocietypublishing.orgresearchgate.net |

The pathway proceeds through several stable intermediates, starting from the universal terpenoid precursor FPP.

Key Biosynthetic Intermediates:

| Intermediate | Class | Role | Reference |

|---|---|---|---|

| Farnesyl Pyrophosphate | Acyclic Sesquiterpene | Universal C15 precursor for all sesquiterpenoids. | tandfonline.comup.ac.za |

| (+)-Germacrene A | Sesquiterpene Hydrocarbon | The initial cyclic product, forming the germacrane (B1241064) skeleton. | nih.govtandfonline.com |

| Germacrenoic Acid | Germacranolide Precursor | The oxidized, open-lactone form of germacrene A. | royalsocietypublishing.orgresearchgate.net |

| (+)-Costunolide | Germacranolide | A key branching point intermediate for many STL classes. | royalsocietypublishing.orgup.ac.za |

| Kauniolide | Guaianolide | An early guaianolide intermediate derived from costunolide. | royalsocietypublishing.orgresearchgate.net |

The conversion of a guaianolide to a seco-guaianolide like this compound is a critical but poorly understood step. It is hypothesized to involve specific oxidases that catalyze the cleavage of a C-C bond in the seven-membered ring of the guaianolide precursor. researchgate.net

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway. nih.govwikipedia.org This method involves supplying a living system, such as a plant or a cell culture, with a precursor molecule enriched with a stable (e.g., ¹³C, ²H, ¹⁸O) or radioactive (e.g., ¹⁴C, ³H) isotope. nih.govnih.gov The position of these labels in the final natural product is then determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), which reveals the specific biochemical transformations that have occurred. nih.govwikipedia.org

While specific isotopic labeling studies focusing exclusively on this compound are not extensively documented in the literature, the general biosynthetic pathway of sesquiterpene lactones has been investigated using these methods. nih.govnih.gov For example, the pathway from FPP to germacrene A in chicory was confirmed through such studies. nih.gov

To definitively elucidate the biosynthetic pathway of this compound, a similar approach would be required. Key experiments would include:

Feeding with ¹³C-labeled acetate (B1210297) or mevalonate: This would confirm the origin of the carbon skeleton from the MVA pathway.

Administration of labeled FPP: This would verify FPP as the direct C15 precursor.

Use of ¹⁸O₂ and H₂¹⁸O: Feeding experiments with labeled oxygen gas (¹⁸O₂) and labeled water (H₂¹⁸O) would help identify the origin of the oxygen atoms in the hydroxyl, ketone, and lactone functionalities, providing mechanistic insights into the specific oxidase and hydroxylase enzymes involved. nih.gov

Trapping experiments with labeled intermediates: Supplying labeled putative intermediates, such as costunolide or a specific guaianolide, could confirm their role in the pathway if the label is efficiently incorporated into the final this compound product.

Such experiments are crucial for moving beyond proposed pathways based on chemical logic and co-occurrence, providing direct evidence for each biosynthetic step, including the elusive ring-cleavage that defines the seco-guaianolide structure. researchgate.netnih.gov

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Anti-inflammatory Mechanisms

Modulation of Cytokine Production: Interleukin-33 (IL-33) Inhibition

Isosecotanapartholide (ISTP) has been shown to inhibit the production of Interleukin-33 (IL-33), a cytokine implicated in type 2 immune responses and inflammatory conditions. researchgate.netspandidos-publications.com In studies using human keratinocytes (HaCaT cells) stimulated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ), pretreatment with ISTP led to a dose-dependent reduction in IL-33 production. researchgate.netspandidos-publications.comresearchgate.net This inhibitory effect was observed at both the protein and mRNA levels. researchgate.netresearchgate.net

Specifically, ELISA results demonstrated that ISTP significantly decreased the amount of IL-33 released into the cell culture supernatant. researchgate.netresearchgate.net Immunocytochemistry further confirmed these findings, showing reduced IL-33 staining in HaCaT cells treated with ISTP before stimulation with pro-inflammatory agents. researchgate.netresearchgate.net The ability of this compound to modulate IL-33 suggests a potential role in mitigating inflammatory responses, particularly in the context of skin inflammation. researchgate.netgoogle.com

Regulation of Signaling Pathways: Signal Transducer and Activator of Transcription-1 (STAT-1) Deactivation

A key mechanism underlying the anti-inflammatory effects of this compound involves the regulation of the Signal Transducer and Activator of Transcription-1 (STAT-1) signaling pathway. researchgate.netspandidos-publications.com In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, ISTP has been observed to downregulate the expression and phosphorylation of STAT-1. researchgate.netspandidos-publications.com Western blot analysis revealed that ISTP dose-dependently inhibited the phosphorylation of STAT-1 at both tyrosine and serine residues. researchgate.net

The deactivation of STAT-1 is significant as this transcription factor plays a crucial role in mediating inflammatory processes. spandidos-publications.com By inhibiting the activation of STAT-1, this compound may interfere with the downstream signaling cascade that leads to the expression of various pro-inflammatory genes. researchgate.netspandidos-publications.com This suggests that the STAT-1 pathway is a critical target of this compound's anti-inflammatory action in human keratinocytes. researchgate.net

Suppression of Chemokine Expression: Thymus and Activation-Regulated Chemokine (TARC/CCL17) and Intercellular Adhesion Molecule-1 (ICAM-1) Downregulation

This compound has demonstrated the ability to suppress the expression of the chemokine TARC/CCL17 and the adhesion molecule ICAM-1, both of which are important mediators of inflammatory skin diseases. researchgate.netspandidos-publications.com In HaCaT cells stimulated with TNF-α and IFN-γ, ISTP inhibited the mRNA expression of TARC/CCL17 in a dose-dependent manner. researchgate.netspandidos-publications.com ELISA results also confirmed that ISTP significantly reduced the production of TARC protein. researchgate.net

Furthermore, western blot analysis showed that this compound dose-dependently inhibited the protein expression of ICAM-1. researchgate.netspandidos-publications.com The downregulation of both TARC/CCL17 and ICAM-1 is mechanistically linked to the deactivation of the STAT-1 signaling pathway. researchgate.net By suppressing these molecules, this compound may reduce the infiltration of inflammatory cells into the skin. spandidos-publications.com

Table 1: Effect of this compound on Inflammatory Mediators in TNF-α/IFN-γ-stimulated HaCaT Cells

| Mediator | Effect of this compound | Method of Detection | Reference |

| IL-33 | ↓ Production | ELISA, Immunocytochemistry | researchgate.netresearchgate.net |

| p-STAT-1 (Tyr) | ↓ Phosphorylation | Western Blot | researchgate.net |

| p-STAT-1 (Ser) | ↓ Phosphorylation | Western Blot | researchgate.net |

| TARC/CCL17 | ↓ mRNA Expression, ↓ Protein Production | RT-PCR, ELISA | researchgate.net |

| ICAM-1 | ↓ Protein Expression, ↓ mRNA Expression | Western Blot, RT-PCR | researchgate.net |

Inhibition of Nitric Oxide Synthase (iNOS) Activity and Expression

This compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in inflammatory processes. nih.govnih.gov Overproduction of NO by iNOS can lead to severe inflammation. nih.gov Studies have shown that this compound, isolated from Artemisia iwayomogi, inhibits NO synthesis in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells with an IC50 value of 2.81 µg/mL. nih.gov

The mechanism behind this inhibition is the downregulation of iNOS enzyme expression. nih.gov By reducing the expression of the iNOS enzyme, this compound effectively decreases the production of NO, which may in turn modulate inflammatory responses. nih.gov This inhibitory effect on iNOS highlights another facet of this compound's anti-inflammatory potential. nih.govnih.gov

Attenuation of Lipopolysaccharide (LPS)-Induced Inflammatory Responses in Cellular Models (e.g., RAW 264.7 cells)

In the context of bacterial-induced inflammation, this compound has shown efficacy in attenuating the inflammatory response triggered by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the production of inflammatory mediators. e-jar.org

Research has demonstrated that this compound inhibits the synthesis of nitric oxide (NO) in LPS-activated RAW 264.7 cells. nih.gov This inhibition is achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.gov By down-regulating iNOS expression, this compound can substantially modulate the inflammatory cascade initiated by LPS. nih.gov

Table 2: Effect of this compound on LPS-Induced Inflammation in RAW 264.7 Cells

| Parameter | Effect of this compound | IC50 | Reference |

| NO Synthesis Inhibition | ↓ | 2.81 µg/mL | nih.gov |

| iNOS Expression | ↓ | - | nih.gov |

Investigations in in vitro Cellular Models (e.g., HaCaT Keratinocytes)

The human keratinocyte cell line, HaCaT, has been extensively used as an in vitro model to investigate the anti-inflammatory properties of this compound. researchgate.netspandidos-publications.comfrontiersin.orgresearchgate.net When HaCaT cells are stimulated with pro-inflammatory cytokines like TNF-α and IFN-γ, they mimic an inflammatory skin environment. researchgate.netspandidos-publications.com

In this model, this compound has been shown to exert its anti-inflammatory effects through multiple mechanisms. It downregulates the production of the pro-inflammatory cytokine IL-33 and inhibits the activation of the STAT-1 signaling pathway. researchgate.netspandidos-publications.comfrontiersin.org Furthermore, it suppresses the expression of the chemokine TARC/CCL17 and the adhesion molecule ICAM-1. researchgate.netfrontiersin.org These actions collectively suggest that this compound can modulate the inflammatory response in keratinocytes, which are key cells in the epidermis. researchgate.netmdpi.com Studies have confirmed that this compound exhibits no significant cytotoxic effects on HaCaT cells at the concentrations where these anti-inflammatory effects are observed. researchgate.netresearchgate.net

In vivo Animal Model Studies on Inflammatory Conditions

Pre-clinical research points toward the potential of this compound (ISTP) as a therapeutic agent for inflammatory conditions, particularly those affecting the skin. spandidos-publications.com While detailed in vivo studies on inflammatory models are emerging, the compound's mechanisms have been investigated in BALB/c mice in the context of toxicological evaluations. scilit.comnih.gov These studies, while focused on safety, confirmed that ISTP is well-tolerated in mammalian systems, a prerequisite for any therapeutic application. scilit.comnih.gov The rationale for its use in inflammatory conditions stems from its demonstrated ability in vitro to modulate key pathways in inflammation. spandidos-publications.comresearchgate.net

This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). spandidos-publications.comgoogle.com Furthermore, it downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a protein involved in the infiltration of inflammatory cells. spandidos-publications.comresearchgate.net The compound's action on the STAT-1 signaling pathway and its ability to reduce the production of the chemokine TARC/CCL17 and the cytokine IL-33 in keratinocytes are central to its anti-inflammatory profile. spandidos-publications.comresearchgate.netnih.gov These mechanisms are critical in the pathogenesis of chronic inflammatory skin diseases like atopic dermatitis, suggesting a strong basis for its application in relevant animal models. spandidos-publications.comgoogle.com

Anti-proliferative and Cytostatic Mechanisms

This compound has been identified as an active compound against the growth of HCT-116 human colorectal cancer cells. researchgate.netmdpi.com In bioassay-guided fractionation studies of extracts from Achillea falcata, this compound and its derivatives were isolated and shown to exhibit anti-proliferative effects. researchgate.netnih.gov The compound demonstrates a dose-dependent growth inhibition of HCT-116 cells. mdpi.com

Investigations into its mode of action revealed that this compound displays promising anticancer effects with minimal or no acute cytotoxicity at effective concentrations. researchgate.netnih.gov Studies measuring lactate (B86563) dehydrogenase (LDH) release, an indicator of cell death and cytotoxicity, showed that this compound did not possess any detectable cytotoxicity at concentrations up to 100 µg/mL after 6 hours of treatment, reflecting a non-acute mode of action against these cancer cells. nih.govsemanticscholar.org The growth inhibitory effects are therefore attributed to cytostatic rather than immediately cytotoxic mechanisms.

| Compound | IC₅₀ at 24h (µg/mL) | Reference |

|---|---|---|

| This compound (β-isomer) | 10 | mdpi.com |

| 3-β-methoxy-isosecotanapartholide | Data not specified, but higher activity than this compound | mdpi.com |

| Rupin A | 15.2 ± 0.93 | mdpi.com |

| Chrysartemin B | 67.0 ± 3.99 | mdpi.com |

This compound demonstrates significant inhibitory effects on the proliferation and inflammatory response of human keratinocytes (HaCaT cell line). spandidos-publications.comresearchgate.net Its mechanism is closely linked to the suppression of key inflammatory signaling pathways that are often dysregulated in skin disorders. spandidos-publications.comnih.gov When keratinocytes are stimulated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), they typically increase the expression of various inflammatory mediators. spandidos-publications.com

Treatment with this compound effectively counters this response. A primary mechanism is the inhibition of the Signal Transducer and Activator of Transcription-1 (STAT-1) pathway. spandidos-publications.comresearchgate.net this compound dose-dependently inhibits the phosphorylation of STAT-1, which in turn downregulates the expression of its target genes. spandidos-publications.comresearchgate.net This leads to a marked reduction in the production of the chemokine TARC/CCL17 and the pro-inflammatory cytokine Interleukin-33 (IL-33). spandidos-publications.comnih.gov Both TARC and IL-33 are crucial in the development of inflammatory skin diseases. spandidos-publications.com Additionally, the compound suppresses the expression of Intercellular Adhesion Molecule-1 (ICAM-1), further impeding the inflammatory cascade. spandidos-publications.comnih.gov

| Target Pathway/Molecule | Effect of this compound | Reference |

|---|---|---|

| STAT-1 Phosphorylation | Inhibited | spandidos-publications.comresearchgate.net |

| TARC/CCL17 Production | Inhibited | spandidos-publications.comnih.gov |

| IL-33 Production | Reduced | spandidos-publications.comresearchgate.netnih.gov |

| ICAM-1 Expression | Inhibited | spandidos-publications.comnih.gov |

The biological activity of this compound, like many other sesquiterpene lactones, is fundamentally linked to its chemical structure, particularly the exocyclic α-methylene-γ-lactone ring. nih.govsemanticscholar.org This functional group is considered the primary reactive moiety and a key alkylating center. mdpi.comencyclopedia.pub It confers the ability to form stable covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins, through a process known as Michael-type addition. nih.govsemanticscholar.org This alkylation can alter the structure and function of key proteins, such as enzymes and transcription factors, thereby disrupting cellular processes and leading to effects like growth inhibition. mdpi.comencyclopedia.pub

Other Documented Biological Activities

This compound, isolated from plants such as Artemisia vulgaris, has been identified as a potent natural insecticide. scilit.comorcid.orgresearchgate.net It exhibits significant fumigant activity against several major stored-grain insect pests. nih.govresearchgate.net This property makes it a candidate for development as a natural substitute for synthetic pesticides in agriculture and food storage, potentially offering a more environmentally benign solution for pest control. scilit.comnih.govresearchgate.net

The mode of action for its insecticidal effects appears to involve the inhibition of critical enzymes in the insect's nervous system. researchgate.net In silico studies, including molecular docking and simulation, suggest that this compound can effectively interact with and inhibit the enzyme acetylcholinesterase (AChE) from the rice weevil, Sitophilus oryzae. researchgate.net The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death in insects. researchgate.net Research also indicates that the compound can act as a feeding deterrent (antifeedant), discouraging insects from consuming treated materials. pan.pl

Pro-migratory and Proliferative Effects on Keratinocytes in Wound Healing Contexts

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and tissue remodeling. Keratinocytes, the primary cells of the epidermis, play a crucial role in the re-epithelialization phase through their proliferation and migration to close the wound. semanticscholar.orgresearchgate.net Pre-clinical investigations have explored the potential of various natural compounds to modulate these keratinocyte functions and accelerate wound repair. mdpi.comkarb.or.kr While direct and detailed research on the pro-migratory and proliferative effects of the isolated compound this compound on keratinocytes in a wound healing context is limited in publicly available scientific literature, studies on extracts containing this compound provide some insights.

Research on extracts from Artemisia species, from which this compound is derived, has demonstrated positive effects on keratinocyte functions essential for wound healing. For instance, a study investigating three Artemisia species found that their ethanolic extracts, at a concentration of 100 µg/mL, enhanced wound closure in an in vitro scratch assay using human keratinocytes (HaCaT cells). karb.or.kr This suggests that compounds within these extracts possess pro-migratory and proliferative properties. Specifically, the extracts from Artemisia annua and Artemisia absinthium showed significant wound closure rates after 24 hours.

While these findings point to the potential of Artemisia constituents in wound healing, specific data quantifying the direct effect of isolated this compound on keratinocyte migration and proliferation is not extensively detailed in available studies. The primary research focus on isolated this compound in relation to keratinocytes has been on its anti-inflammatory properties. In these studies, human keratinocyte cell lines (HaCaT) were used to investigate the effects of this compound on inflammatory pathways.

A key study by Oh et al. (2017) assessed the effects of this compound on the proliferation of human keratinocytes, although the detailed results on proliferation are not the main focus of the published report. The study does provide information on the concentrations of this compound used in their in vitro assays with HaCaT cells, which were 2.5, 5, and 10 µg/ml. The research concluded that this compound is an active component of Artemisia princeps Pampanini extract and may be a potential therapeutic agent for inflammatory skin disorders. The anti-inflammatory effects observed could indirectly contribute to a more favorable environment for wound healing, but this is distinct from directly stimulating keratinocyte migration and proliferation.

The table below summarizes the findings from a study on Artemisia extracts, which contain compounds like this compound, and their effect on keratinocyte wound closure. It is important to note that these results are for the whole extracts and not the isolated compound.

| Treatment (at 100 µg/mL) | Wound Closure Rate (%) after 24h (Mean ± SD) |

| Artemisia annua (AAn) Extract | 98.55 ± 0.64 |

| Artemisia absinthium (AAb) Extract | 97.84 ± 1.98 |

| Artemisia dracunculus (ADr) Extract | 89.65 ± 2.18 |

| Control (DMSO) | 71.13 ± 5.69 |

| Data sourced from a study on Artemisia extracts and HaCaT cell migration. |

Chemical Synthesis, Derivatization, and Structure Activity Relationships

Strategies for Total Synthesis of Isosecotanapartholide

As of the current literature, a complete total synthesis of this compound has not been explicitly reported. However, the synthesis of guaianolides, the structural class from which this compound is derived, is a well-explored area of organic chemistry, and these established strategies provide a roadmap for a potential synthesis. ugent.benih.gov Guaianolides are characterized by a hydroazulene skeleton, which is a bicyclic system composed of fused five- and seven-membered rings, along with a lactone ring. ugent.benih.gov

Key synthetic challenges in this class of molecules include the stereocontrolled construction of the bicyclic core and the installation of various functional groups. Common strategies often rely on:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products, such as (−)-α-santonin, as starting materials. This approach has been successfully applied to numerous guaianolides. nih.gov

Ring-Forming Reactions: Intramolecular cyclization reactions are pivotal for constructing the characteristic ring systems. Electrophile-induced transannular cyclizations of larger rings, like 10-membered germacranolides, can be a biomimetic route to form the 5/7 fused guaianolide skeleton. acs.org

Cycloaddition Reactions: Methods like the 1,3-dipolar cycloaddition of a carbonyl ylide with a suitable dipolarophile have been employed to assemble the core polycyclic structure of the guaianolide ring system. nih.gov

Synthesis of Core Moieties: The cyclopentenone ring, a key structural feature in this compound, is a common synthetic target. Methods for its asymmetric synthesis include the Pauson–Khand reaction, Nazarov cyclization, and various organocatalyzed reactions. acs.orgsemanticscholar.orgorganic-chemistry.org

A potential total synthesis of this compound would likely involve the stereoselective assembly of the cyclopentenone and butanolide fragments, followed by their coupling and subsequent functional group manipulations to achieve the final natural product structure.

Semi-Synthesis and Analog Design

The modification of the this compound scaffold through semi-synthesis is a crucial strategy for developing new analogs with potentially improved biological activity, selectivity, or pharmacokinetic properties. nih.govnih.govumn.eduresearchgate.net This approach allows for the exploration of the molecule's structure-activity relationship (SAR).

3-O-methyl-isosecotanapartholide is a naturally occurring analog of this compound where the hydroxyl group at the C-3 position is replaced by a methoxy (B1213986) group. nih.gov It has been isolated from plants such as Artemisia iwayomogi and has been identified as an inhibitor of nitric oxide synthase. nih.gov

While this compound is found in nature, its semi-synthesis from the more abundant this compound is a straightforward chemical transformation. The synthesis would involve the methylation of the secondary alcohol at the C-3 position. Standard laboratory procedures for such a reaction typically include:

Deprotonation of the hydroxyl group with a mild base (e.g., sodium hydride or potassium carbonate).

Subsequent reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

This modification increases the lipophilicity of the molecule, which can significantly impact its biological efficacy, as discussed in section 6.3.2.

The strategic introduction of hydroxyl (-OH) groups is a common tactic in medicinal chemistry to alter a compound's properties. Hydroxylation can increase water solubility, which may affect pharmacokinetics, and introduce new hydrogen bonding points for interaction with biological targets. Although specific hydroxylated analogs of this compound beyond the natural form are not widely reported, their development would follow established synthetic methods.

Potential strategies for creating novel hydroxylated analogs could include:

Stereoselective Reduction: If a precursor with a ketone at a desired position is available, its reduction using stereoselective reducing agents (e.g., sodium borohydride, L-selectride) could yield different diastereomers of a hydroxylated analog.

Oxidation of C-H Bonds: Modern synthetic methods allow for the selective oxidation of specific C-H bonds to introduce hydroxyl groups, often using metal-based catalysts.

Functional Group Interconversion: Modifying existing functional groups on the molecule to yield a hydroxyl group.

The synthesis and biological evaluation of such analogs would provide deeper insight into the SAR of the this compound scaffold. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity. mdpi.com For sesquiterpene lactones, these studies have identified several key features that govern their bioactivity. acs.orgnih.govnih.gov

A crucial structural motif for the activity of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone group. nih.govmdpi.com This feature, along with other α,β-unsaturated carbonyl systems (enones) in the molecule, acts as a Michael acceptor. This allows the compound to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. oup.com This covalent modification of key proteins, such as transcription factors or enzymes, is believed to be a primary mechanism for the anti-inflammatory and cytotoxic effects of many sesquiterpene lactones. acs.orgmdpi.com

A recent study identified this compound as a potential insecticide against stored grain pests. researchgate.net In silico molecular docking simulations in this study suggested that this compound interacts with the acetylcholinesterase (AChE) enzyme of the rice weevil, Sitophilus oryzae. The docking results indicated specific interactions within the binding site of the enzyme, providing a hypothesis for its insecticidal mechanism. researchgate.net

| Structural Feature | Impact on Biological Activity | Rationale | Reference |

|---|---|---|---|

| α-Methylene-γ-lactone | Generally increases activity (e.g., anti-inflammatory, cytotoxic, antitrypanosomal) | Acts as a Michael acceptor for covalent modification of protein targets. | acs.orgnih.govmdpi.com |

| Other Enone Systems | Increases the number of potential alkylating sites, often enhancing potency. | Provides additional sites for Michael addition reactions. | acs.orgnih.gov |

| Hydroxyl (-OH) Groups | Can decrease potency in some contexts (e.g., cytotoxicity). | Increases hydrophilicity, which may reduce cell membrane permeability. | nih.gov |

| Lipophilicity (logP) | Variable; can increase cytotoxicity but may not influence other activities like NF-κB inhibition. | Affects membrane permeability and nonspecific binding. | acs.orgnih.govnih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.govnih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a compound. nih.gov The natural form of this compound has a defined stereochemistry: (4S,5S)-5-[(3S)-3-hydroxy-2-methyl-5-oxocyclopent-1-en-1-yl]-3-methylidene-4-(3-oxobutyl)dihydrofuran-2(3H)-one. researchgate.net

For sesquiterpene lactones, stereochemical variations have been shown to have a profound impact on their function. Key stereochemical aspects include:

Ring Junction Stereochemistry: Studies on other sesquiterpene lactones have demonstrated that the fusion of the lactone ring to the carbocyclic skeleton (either cis or trans) can dramatically affect bioactivity. For instance, in one study, plants producing trans-fused sesquiterpene lactones showed greater resistance to herbivores than those producing cis-fused isomers. oup.comnih.govresearchgate.net

While direct comparisons of this compound with its other stereoisomers are not available, the established principles for this class of compounds strongly suggest that its specific (4S,5S,3S) configuration is essential for its observed biological activities. Any alteration to these stereocenters would likely change the molecule's shape and its ability to interact effectively with its biological target. nih.govnih.gov

Lipophilicity, often quantified as the partition coefficient (logP), is a key physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netsemanticscholar.orgnih.gov It governs the ability of a compound to cross biological membranes, such as the cell membrane, to reach its intracellular target. nih.govnih.gov

The role of lipophilicity in the efficacy of sesquiterpene lactones can be complex and context-dependent:

Increased Cytotoxicity: Some QSAR studies have shown a positive correlation between lipophilicity and cytotoxicity. This is often because more lipophilic compounds can more easily cross cell membranes to exert their effects. nih.gov

Variable Influence: In other assays, the effect is less clear. For example, one comprehensive QSAR study on 103 sesquiterpene lactones found that lipophilicity did not significantly influence their ability to inhibit the transcription factor NF-κB. acs.org Another study on antitrypanosomal activity found that hydrophilic/hydrophobic properties did influence activity. nih.gov

This indicates that an optimal range of lipophilicity often exists for a given biological target. A compound that is too hydrophilic may not cross membranes effectively, while one that is too lipophilic may be poorly soluble in aqueous media or become trapped in lipid bilayers, reducing its bioavailability. mdpi.com

Correlation of Functional Groups and Molecular Skeleton with Bioactivity

The biological activity of this compound, a seco-guaianolide sesquiterpene lactone, is intrinsically linked to its chemical structure. The specific arrangement of functional groups and the conformation of its molecular skeleton are pivotal in defining its interactions with biological targets. Research into this compound and its analogs has begun to elucidate the structure-activity relationships (SAR) that govern their bioactivity, particularly in the context of cell growth inhibition.

Key structural features that influence the bioactivity of the this compound framework include the stereochemistry of the molecule, its lipophilicity, and the presence, number, and position of hydroxyl and methoxy groups. A comparative study of this compound and three of its naturally occurring derivatives—3-beta-methoxy-iso-seco-tanapartholide, tanaphillin, and 8-hydroxy-3-methoxy-iso-seco-tanaparatholide—has provided significant insights into these relationships. This research utilized a bioassay-guided fractionation based on the differential ability of these compounds to affect the growth of human keratinocyte (HaCaT) cells.

The study revealed that enhanced lipophilicity of the molecule is a primary determinant of higher potency in inhibiting HaCaT cell growth. Furthermore, the stereoselectivity of the compounds was found to be a critical factor. For instance, an enhanced potency was observed for the beta-OH iso-seco-tanapartholide when compared to an alpha:beta-OH diastereoisomeric mixture, underscoring the importance of the spatial orientation of key functional groups.

Another study highlighted the significance of stereochemistry at the C3 position. It was found that 3-epi-iso-seco-tanapartholide, an epimer of this compound, exhibited a protective effect against iodixanol-induced cell death in LLC-PK1 cells. nih.gov In contrast, this compound itself did not show this protective effect, indicating that the stereochemical configuration at this specific carbon is crucial for this particular bioactivity. nih.gov

The following table summarizes the findings from the comparative study of this compound and its related compounds on HaCaT cell viability, illustrating the correlation between structural modifications and biological activity.

| Compound Name | Key Structural Features | Observed Bioactivity (HaCaT Cell Growth Inhibition) |

| This compound | Seco-tanapartholide skeleton | Differentially decreases keratinocyte cell viability. |

| 3-beta-methoxy-iso-seco-tanapartholide | Methoxy group at the 3-beta position | Differentially decreases keratinocyte cell viability; enhanced lipophilicity contributes to higher potency. |

| Tanaphillin | - | Differentially decreases keratinocyte cell viability. |

| 8-hydroxy-3-methoxy-iso-seco-tanaparatholide | Hydroxyl group at the 8th position and a methoxy group at the 3rd position | Differentially decreases keratinocyte cell viability. |

| 3-epi-iso-seco-tanapartholide | Epimer of this compound at the C3 position | Showed protective effect against iodixanol-induced LLC-PK1 cell death. |

These findings underscore the intricate relationship between the chemical architecture of this compound and its biological function. The molecular skeleton provides the fundamental framework, while the specific nature and spatial arrangement of its functional groups fine-tune its interaction with cellular components, thereby determining its specific bioactivity. Further synthesis and evaluation of a broader range of this compound derivatives are warranted to build a more comprehensive SAR model.

Analytical Methodologies for Detection and Quantification

Chromatographic Methods for Isosecotanapartholide Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. researchgate.net For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most prominently used method. thieme-connect.comspandidos-publications.com

HPLC is a versatile and robust analytical tool for the separation, identification, and quantification of phytochemicals in plant extracts. spandidos-publications.comresearchgate.net It offers high resolution and sensitivity, making it ideal for creating chemical fingerprints of herbal materials. spandidos-publications.com

In the context of this compound analysis, several studies have employed HPLC for its isolation and characterization from plant sources, particularly from the Artemisia species. thieme-connect.comspandidos-publications.com For instance, this compound has been successfully isolated from Artemisia princeps Pampanini and Artemisia vulgaris L. using preparative HPLC. thieme-connect.comresearchgate.net

A typical HPLC analysis of this compound involves a reversed-phase column, which separates compounds based on their hydrophobicity. thieme-connect.comnih.gov The mobile phase, a mixture of solvents like methanol (B129727) or acetonitrile (B52724) and water, is passed through the column to elute the compounds. thieme-connect.comnih.gov The detection of this compound is commonly achieved using a UV detector, as the molecule absorbs light in the ultraviolet region. thieme-connect.com

One study detailed an HPLC method for the analysis of an ethanol (B145695) extract of Artemisia princeps Pampanini, where this compound was identified. spandidos-publications.com The chromatographic conditions used in this study are summarized in the table below.

Table 1: HPLC Conditions for the Analysis of this compound in Artemisia princeps Extract thieme-connect.com

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu LC-20A System |

| Column | Capcell Pak C-18 (250×4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a solvent mixture of methanol (15%) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µl |

Another investigation focusing on sesquiterpene lactones from Achillea falcata, including this compound, utilized HPLC coupled with mass spectrometry (HPLC-MS) for molecular weight determination. nih.gov The conditions for this analysis are outlined below.

Table 2: HPLC-MS Conditions for the Analysis of Sesquiterpene Lactones nih.gov

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1100 Series LC/MS system |

| Column | C18 reversed-phase (250 × 4.6 mm i.d.; 5 μm) |

| Mobile Phase | Acetonitrile (A) and water (B) with a gradient elution profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205, 210, 215, 220, and 254 nm; ESIMS for molecular weight |

| Injection Volume | 20 µL |

Spectrometric Techniques for Routine Analysis

Spectrometric techniques are valuable for the quantitative analysis of compounds and are often used for routine quality control. denovix.com For sesquiterpene lactones like this compound, which possess specific structural features, spectrophotometric methods can be developed.

A validated spectrophotometric method has been established for the quantitative measurement of sesquiterpene lactones that contain an α-methylene-γ-butyrolactone moiety, a characteristic structural element of this compound. nih.gov This method is based on the reaction of the α-methylene group with a thiol-containing reagent, and the subsequent colorimetric measurement. nih.gov

The validation of this method was performed using parthenolide, a structurally related sesquiterpene lactone, as a standard. The key validation parameters are presented in the following table.

Table 3: Validation Parameters of a Spectrophotometric Method for Sesquiterpene Lactone Quantification nih.gov

| Parameter | Result |

|---|---|

| Linearity Range | 11–82 μmol/l |

| Correlation Coefficient (R²) | 0.9994 |

| Precision (% RSD) | 1.18–2.98% |

| Recovery (% R) | 96.22–103.62% |

This spectrophotometric method provides a simple and efficient tool for the routine quality control of plant extracts containing this compound and other related sesquiterpene lactones, especially for evaluating their allergenic potential. nih.gov

Emerging Research Directions and Future Perspectives

Unexplored Biological Targets and Signaling Pathways

Current understanding of isosecotanapartholide's mechanism of action is largely centered on its anti-inflammatory effects in keratinocytes. Studies have shown that it can inhibit the production of thymus and activation-regulated chemokine (TARC/CCL17) and downregulate the expression of signal transducer and activator of transcription-1 (STAT-1) and interleukin-33 (IL-33). spandidos-publications.comresearchgate.net This is associated with the inhibition of intercellular adhesion molecule-1 (ICAM-1) expression. spandidos-publications.com The STAT-1 signaling pathway is a key mediator of inflammatory responses, and its modulation by this compound provides a basis for its observed effects. spandidos-publications.comresearchgate.netnih.gov

However, the full range of biological targets and signaling pathways affected by this compound is far from being completely understood. Sesquiterpene lactones as a class are known to interact with a variety of cellular targets, often through Michael-type addition reactions with nucleophilic biomolecules, owing to their characteristic α-methylene-γ-lactone group. semanticscholar.org This suggests that this compound may have a broader range of activities.

Future research could investigate the following unexplored areas:

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammation and immune responses. While some studies have investigated the effect of other sesquiterpene lactones on this pathway, the specific interaction of this compound with components of the NF-κB cascade remains a promising and unexplored area. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including ERK, JNK, and p38, are involved in cellular processes such as proliferation, differentiation, and apoptosis. Investigating the influence of this compound on these pathways could reveal novel anti-inflammatory or even anti-proliferative effects.

Ion Channels and Receptors: The ability of sesquiterpene lactones to modulate the activity of ion channels and cell surface receptors is another area ripe for exploration.

Anti-proliferative and Pro-apoptotic Activity: While some sesquiterpene lactones have demonstrated anticancer properties, the potential of this compound to inhibit cancer cell growth and induce apoptosis has not been extensively studied. semanticscholar.org A study on HCT-116 colorectal cancer cells showed that this compound exhibited some growth inhibitory effects. semanticscholar.org

Potential for Targeted Chemical Modification and Prodrug Development

The chemical structure of this compound, with its reactive α-methylene-γ-lactone moiety and hydroxyl group, presents multiple opportunities for targeted chemical modification. researchgate.net Such modifications could be aimed at improving its pharmacokinetic properties, enhancing its target specificity, and reducing potential toxicity.

Table 1: Potential Sites for Chemical Modification on this compound

| Functional Group | Potential Modifications | Desired Outcome |

| α-methylene-γ-lactone | - Michael addition with targeting moieties- Reduction or modification of the double bond | - Targeted drug delivery- Altered reactivity and toxicity |

| Hydroxyl group | - Esterification- Etherification- Glycosylation | - Improved solubility- Prodrug formation- Altered bioavailability |

| Other C-H bonds | - Introduction of new functional groups via selective oxidation or other reactions | - Creation of novel derivatives with enhanced activity |

The development of prodrugs is a particularly promising strategy. nih.govnih.govoutsourcedpharma.com A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. researchgate.net For this compound, esterification of the hydroxyl group could create a more lipophilic prodrug with enhanced membrane permeability. mdpi.com This ester could then be cleaved by endogenous esterases at the target site to release the active this compound. This approach could improve oral bioavailability and reduce systemic exposure. researchgate.net

Furthermore, linking this compound to specific promoieties that are recognized by enzymes or transporters overexpressed in diseased tissues could achieve targeted drug delivery, thereby increasing efficacy and minimizing off-target effects. nih.gov The synthesis of various derivatives and the study of their structure-activity relationships will be crucial in this endeavor. researchgate.netjournaljpri.comajms.iq

Advances in Biosynthetic Engineering for Enhanced Production

This compound is naturally produced in plants like Artemisia princeps, but often at low concentrations. spandidos-publications.comfrontiersin.org This can make its extraction and purification for research and potential therapeutic use a costly and low-yield process. frontiersin.org Biosynthetic engineering offers a promising solution to this challenge by enhancing the production of this compound in its native plant or by transferring its biosynthetic pathway to a heterologous host, such as yeast or bacteria. nih.govmanchester.ac.ukdtu.dknih.gov

The general steps for enhancing production through biosynthetic engineering include:

Elucidation of the Biosynthetic Pathway: The complete enzymatic pathway leading to this compound needs to be fully characterized. This involves identifying and functionally characterizing all the enzymes responsible for converting precursor molecules into the final product.

Metabolic Engineering of the Native Producer: Once the key enzymes are known, their expression can be upregulated in Artemisia princeps through genetic engineering techniques. This could involve overexpressing rate-limiting enzymes or downregulating competing pathways to channel more metabolic flux towards this compound synthesis. mdpi.com

Heterologous Production: The genes encoding the entire biosynthetic pathway can be introduced into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). nih.gov These hosts can be grown in large-scale fermenters, offering a more controlled and scalable production platform compared to plant cultivation. nih.gov

Table 2: Potential Strategies for Biosynthetic Engineering of this compound

| Strategy | Approach | Expected Outcome |

| Pathway Elucidation | - Transcriptome analysis of Artemisia princeps- Functional characterization of candidate enzymes | - Identification of all genes in the this compound biosynthetic pathway |

| Metabolic Engineering | - Overexpression of key biosynthetic genes- Silencing of competing metabolic pathways | - Increased yield of this compound in the native plant |

| Heterologous Production | - Transfer of biosynthetic genes to yeast or bacteria- Optimization of fermentation conditions | - Scalable and cost-effective production in a microbial host |

Integration of Omics Technologies in Understanding this compound's Biological Impact

To gain a comprehensive, unbiased understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.govhumanspecificresearch.orgnih.govfrontiersin.org These high-throughput approaches can provide a global view of the changes occurring within a biological system in response to the compound. frontiersin.orgnih.govmdpi.comcardioschool.org

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell or tissue. By treating cells with this compound and then sequencing their RNA, researchers can identify all the genes that are either upregulated or downregulated by the compound. This can provide crucial clues about the signaling pathways it affects.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. revespcardiol.orgnih.gov Proteomic analysis of cells treated with this compound can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, offering a more direct picture of the compound's functional impact.

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological sample. revespcardiol.orgnih.gov By examining the changes in the metabolome after treatment with this compound, researchers can understand how it influences cellular metabolism and identify novel biomarkers of its activity.

Table 3: Application of Omics Technologies to this compound Research

| Omics Technology | Information Gained | Potential Insights |

| Transcriptomics | Changes in gene expression (mRNA levels) | Identification of regulated genes and pathways |

| Proteomics | Changes in protein expression and modifications | Understanding of functional changes and target engagement |

| Metabolomics | Changes in metabolite profiles | Elucidation of metabolic reprogramming and biomarker discovery |

By integrating the data from these different omics levels, a more complete and systems-level understanding of this compound's mechanism of action can be achieved, moving beyond a single target or pathway.

Comparative Studies with Other Secotanapartholide Derivatives

This compound belongs to the secotanapartholide class of sesquiterpene lactones. semanticscholar.org Comparative studies with other naturally occurring or synthetically derived secotanapartholides are crucial for understanding the structure-activity relationships (SAR) within this chemical family. semanticscholar.org

A study comparing the growth inhibitory effects of four secotanapartholides isolated from Achillea falcata on HCT-116 colorectal cancer cells provided some initial insights. semanticscholar.org

Table 4: Comparative Activity of Secotanapartholide Derivatives against HCT-116 Cells

| Compound | Structure-Activity Relationship |

| 3-β-methoxy-isosecotanapartholide | Exhibited dose-dependent growth inhibition. semanticscholar.org |

| This compound | Showed dose-dependent growth inhibition. semanticscholar.org |

| Tanaphillin | A related secotanapartholide. semanticscholar.org |

| 8-hydroxy-3-methoxy-isosecotanapartholide | A hydroxylated and methoxylated derivative. semanticscholar.org |

Future comparative studies should aim to:

Systematically Evaluate a Wider Range of Derivatives: This should include both natural and synthetic analogs with variations at different positions of the secotanapartholide scaffold.

Assess a Broader Spectrum of Biological Activities: Beyond anti-inflammatory and anti-proliferative effects, activities such as antimicrobial, antiviral, and immunomodulatory effects should be investigated. nih.gov

Correlate Chemical Structure with Biological Activity: By comparing the activities of closely related compounds, the specific structural features responsible for a particular biological effect can be identified. For example, the importance of the α-methylene-γ-lactone group, the stereochemistry at different chiral centers, and the presence and position of hydroxyl or other functional groups can be determined.

Such comparative studies will not only deepen our understanding of this compound but also guide the rational design of new, more potent, and selective secotanapartholide-based therapeutic agents.

Conclusion

Summary of Key Research Findings on Isosecotanapartholide